N-(3-ethylphenyl)-2-nitrobenzamide
Description
N-(3-ethylphenyl)-2-nitrobenzamide is a benzamide derivative characterized by a nitro group at the ortho position (C2) of the benzene ring and a 3-ethylphenyl substituent on the amide nitrogen. Key characterization methods include nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS), as demonstrated for structurally related 2-nitrobenzamides in and .
The compound’s physicochemical properties, inferred from similar derivatives, include moderate solubility in organic solvents (e.g., ethanol) and insolubility in water due to the hydrophobic ethyl group and aromatic nitro moiety . Its structure-activity relationships (SAR) are influenced by the electron-withdrawing nitro group and the lipophilic 3-ethylphenyl group, which may enhance membrane permeability and target binding in biological systems.
Properties
IUPAC Name |
N-(3-ethylphenyl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-2-11-6-5-7-12(10-11)16-15(18)13-8-3-4-9-14(13)17(19)20/h3-10H,2H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIJPVPQPQONTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethylphenyl)-2-nitrobenzamide typically involves the nitration of 3-ethylphenylamine followed by acylation. The nitration process introduces the nitro group into the aromatic ring, while the acylation step forms the amide bond. Common reagents used in these reactions include nitric acid for nitration and acyl chlorides or anhydrides for acylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and acylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, catalysts, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(3-ethylphenyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Halogens (e.g., chlorine, bromine) with Lewis acids (e.g., aluminum chloride).
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products:
Reduction: N-(3-ethylphenyl)-2-aminobenzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 3-ethylphenylamine and 2-nitrobenzoic acid.
Scientific Research Applications
Chemistry: N-(3-ethylphenyl)-2-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new compounds.
Biology and Medicine: In medicinal chemistry, this compound derivatives are investigated for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The nitro group can be bio-reduced in vivo, leading to the formation of reactive intermediates that can interact with biological targets.
Industry: This compound is also explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-ethylphenyl)-2-nitrobenzamide in biological systems involves the reduction of the nitro group to an amine group, which can then interact with various molecular targets. The reduction process generates reactive intermediates that can form covalent bonds with proteins, DNA, or other biomolecules, leading to potential therapeutic effects or toxicity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 2-Nitrobenzamide Derivatives
Key Comparative Insights:
Substituent Effects on Solubility and Bioactivity: The 3-ethylphenyl group in the target compound enhances lipophilicity compared to hydrophilic groups like pyridylmethyl (JSF-2172) or sulfonyl (Fomesafen). This difference may influence bioavailability and target engagement in drug discovery .
Electronic and Steric Influences: The nitro group at C2 is conserved across analogs, contributing to electron withdrawal and stabilizing negative charges in transition states during reactions or target interactions.
Biological Activity: Fomesafen’s herbicidal activity stems from its trifluoromethylphenoxy group, which disrupts plant protochlorophyllide oxidoreductase (PPO) . In contrast, N-(5-ethyl-[1,3,4]thiadiazol-2-yl)-2-nitrobenzamide’s tertiary nitrogen and thiadiazole ring may suit metal-catalyzed C–H functionalization in medicinal chemistry .
Analytical Characterization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
